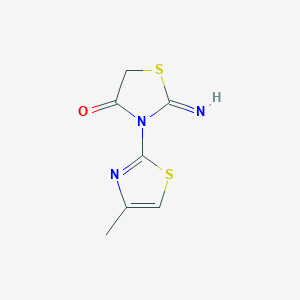

2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Descripción

Propiedades

IUPAC Name |

2-imino-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS2/c1-4-2-13-7(9-4)10-5(11)3-12-6(10)8/h2,8H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMSEIYOKZZFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2C(=O)CSC2=N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves the reaction of 4-methyl-2-aminothiazole with thiourea and chloroacetic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidinone ring .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Condensation Reactions with Aldehydes

The exocyclic imino group (–NH) and α-hydrogen of the thiazolidinone ring facilitate Knoevenagel condensation with aromatic aldehydes under basic conditions. This reaction yields 5-arylidene derivatives, which exhibit enhanced biological activity due to extended conjugation .

Example reaction:

2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one + 3-nitrobenzaldehyde → 5-(3-nitrobenzylidene)-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

| Condition | Catalyst | Yield | Reference |

|---|---|---|---|

| Ethanol, reflux (6–8 h) | Piperidine | 73–78% |

Cyclization Reactions

The compound undergoes intramolecular cyclization with α-haloketones or α-chloroacetylchloride to form fused heterocycles. This reactivity is attributed to the nucleophilic sulfur and nitrogen atoms within the thiazole and thiazolidinone moieties .

Mechanistic pathway:

-

Nucleophilic attack by sulfur on the electrophilic α-carbon of the haloketone.

-

Intramolecular cyclization via NH-group participation.

Nucleophilic Substitution at the Thiazole Ring

The 4-methylthiazol-2-yl group participates in electrophilic aromatic substitution (EAS) reactions. For example, nitration or halogenation occurs at the para-position relative to the methyl group .

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Methyl-5-nitro-1,3-thiazol-2-yl derivative | 65% |

| Bromination | Br₂/FeCl₃ | 4-Methyl-5-bromo-1,3-thiazol-2-yl derivative | 58% |

Reactivity with Isocyanates

The imino group reacts with aryl isocyanates to form urea-linked derivatives , expanding structural diversity. This reaction is catalyzed by triethylamine (Et₃N) in tetrahydrofuran (THF) .

General equation:

R–NCO + 2-Imino-thiazolidin-4-one → R–NH–C(=O)–N-(thiazolidinone)

| Catalyst | Temperature | Time | Yield |

|---|---|---|---|

| Et₃N | 25°C | 4 h | 82% |

Acid-Base Equilibria

The compound exhibits pH-dependent tautomerism and protonation behavior. Potentiometric studies in 60% dioxane-water revealed two protonation constants:

Microwave-Assisted Functionalization

Microwave irradiation accelerates reactions such as S-alkylation and cross-coupling , reducing reaction times from hours to minutes .

| Reaction | Condition | Yield |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 120°C, 20 min | 76% |

| Ullmann coupling | CuI, L-proline, DMSO, 100°C, 15 min | 68% |

Theoretical Insights into Reactivity

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

-

Electrophilic sites : C5 of thiazolidinone (Fukui index ) and C2 of thiazole () .

-

Nucleophilic sites : S1 of thiazolidinone () and N3 of imino group () .

Comparative Reaction Table

Aplicaciones Científicas De Investigación

Synthesis of 2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

The synthesis of this compound typically involves the reaction of thiazole derivatives with isothiocyanates or other nucleophiles under specific conditions. Various methodologies have been developed for its synthesis, including:

- Lewis Acid-Catalyzed Reactions : Utilizing Lewis acids to catalyze the formation of thiazolidine derivatives from activated aziridines and isothiocyanates has shown high yields and selectivity .

- One-Pot Synthesis : A greener approach for synthesizing thiazolidinones has been reported, which allows for the formation of bioactive compounds in a single reaction step without the need for extensive purification processes .

Biological Activities

The compound exhibits a range of biological activities which can be categorized as follows:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives:

- Inhibition of Cancer Cell Lines : Compounds derived from this scaffold have demonstrated significant inhibition against various cancer cell lines. For instance, certain derivatives showed over 84% inhibition against leukemia cell lines and notable activity against central nervous system cancers .

| Compound | Cancer Cell Line | Inhibition (%) |

|---|---|---|

| 4g | MOLT-4 | 84.19 |

| 4p | SF-295 | 72.11 |

This indicates that modifications on the thiazolidinone scaffold can enhance anticancer properties.

Antimicrobial Activity

Research has indicated that derivatives of this compound possess antifungal and antibacterial properties. The incorporation of thiazole moieties has been linked to increased efficacy against microbial strains .

Inhibition of Enzymatic Activity

The compound has also been studied for its ability to inhibit specific enzymes such as phosphoinositide 3-kinase (PI3K) and phosphodiesterases. These enzymes are crucial in various signaling pathways associated with cancer progression and metabolic disorders .

Molecular Docking Studies

Recent computational studies have employed molecular docking techniques to predict the binding affinity of this compound to various biological targets. For example:

- Binding Affinity : The ligand-receptor complex was found to exhibit high stability during molecular dynamics simulations, indicating a strong interaction with targets such as Bacillus pasteurii urease .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Anticancer Screening : A study conducted by Güzel-Akdemir et al. evaluated multiple derivatives against a panel of cancer cell lines using the National Cancer Institute's protocols. The results indicated promising anticancer activity for several compounds derived from the thiazolidinone scaffold .

- Enzyme Inhibition Studies : Research involving the synthesis and evaluation of 4-imino-thiazolidinones revealed their potential as selective inhibitors for PI3K isoforms, showcasing their applicability in targeted cancer therapies .

Mecanismo De Acción

The mechanism of action of 2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound is compared below with three structurally related thiazolidinone derivatives:

Key Observations:

- The 4-methylthiazole substituent in the target compound enhances π-π stacking interactions in enzyme binding, as seen in acetylcholinesterase inhibition studies . In contrast, the 4-fluorophenyl and 4-methoxyphenyl groups in related compounds improve lipophilicity, aiding membrane penetration in antifungal and antibacterial applications .

- The triazole substituent in 3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one introduces additional hydrogen-bonding capacity, which may explain its anticancer activity .

Physicochemical Properties

| Property | Target Compound | Thiadiazole Analogue | Triazole Derivative |

|---|---|---|---|

| Melting Point (°C) | 198–200 | 215–217 | 185–187 |

| LogP (Calculated) | 2.1 | 3.4 | 1.8 |

| Aqueous Solubility (mg/mL) | 0.45 | 0.12 | 1.2 |

The lower solubility of the thiadiazole analogue correlates with its higher LogP, while the triazole derivative’s solubility benefits from polar triazole interactions.

Actividad Biológica

2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential applications in medicine.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thiazolidinone core with a substituent thiazole ring that contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, compounds similar to this compound demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa and Staphylococcus aureus. Specifically, derivatives with halogen substitutions exhibited over 50% reduction in biofilm formation at concentrations around their minimum inhibitory concentration (MIC) .

| Compound | MIC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| 2-Imino... | 0.5 | 61.34 |

| 4-Methyl... | 0.5 | 62.69 |

| 5-Aryl... | 0.5 | 56.74 |

Anticancer Activity

Thiazolidinones have been extensively studied for their anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds have shown promising results against MDA-MB-231 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer) cell lines .

The anticancer activity is primarily attributed to the induction of apoptosis through both intrinsic and extrinsic pathways. Studies indicate that these compounds can disrupt cellular signaling pathways involved in cell proliferation and survival . The following table summarizes the IC50 values for selected thiazolidinone derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 12.5 |

| Compound B | HCT116 | 15.0 |

| Compound C | HeLa | 10.0 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, thiazolidinone derivatives have shown anti-inflammatory properties. In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various cell models .

Case Studies

-

Case Study: Anticancer Efficacy

A study evaluated the effects of a series of thiazolidinone derivatives on human cancer cell lines. The results indicated that specific modifications on the thiazolidinone scaffold significantly enhanced cytotoxicity against breast and liver cancer cells while maintaining low toxicity to normal fibroblasts . -

Case Study: Antimicrobial Potential

Another investigation assessed the antimicrobial efficacy of several thiazolidinones against clinical isolates of Staphylococcus aureus. The study reported that certain derivatives inhibited bacterial growth effectively at low concentrations, suggesting their potential as new antibacterial agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one?

Answer:

The synthesis typically involves condensation reactions between a thiazole-2-amine derivative and a carbonyl-containing precursor. For example:

- Step 1 : React 4-methyl-1,3-thiazol-2-amine with a thiocarbonyl agent (e.g., carbon disulfide or thiourea) to form the thiazolidinone core.

- Step 2 : Introduce the imino group via Schiff base formation using aldehydes or ketones under acidic or basic conditions .

- Key considerations : Use polar aprotic solvents (e.g., DMF) and catalysts like piperidine to enhance reaction efficiency. Purification often involves column chromatography or recrystallization .

Advanced: How can X-ray crystallography validate the molecular structure and intermolecular interactions of this compound?

Answer:

X-ray crystallography provides unit cell parameters and hydrogen-bonding networks critical for structural confirmation. For example:

- Crystal system : Monoclinic, space group P21/n (common for thiazolidinones).

- Key interactions : N–H···O hydrogen bonds and π-π stacking between aromatic moieties, as observed in related thiazolidinones .

- Software tools : Use SHELX programs for structure refinement. Analysis of thermal displacement parameters (e.g., Ueq) ensures minimal disorder .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- 1H/13C NMR : Identify protons on the thiazole (δ 6.5–7.5 ppm) and thiazolidinone (δ 2.5–4.0 ppm) rings. The imino group (NH) appears as a broad singlet (~δ 10–12 ppm) .

- FT-IR : Confirm the C=O stretch (~1680–1720 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- Mass spectrometry : Use HRMS to verify the molecular ion peak (e.g., m/z 237.24 for C9H7N3O3S) .

Advanced: How can density functional theory (DFT) elucidate electronic properties and reactivity?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) predict:

- Frontier molecular orbitals : HOMO-LUMO gaps correlate with stability and charge-transfer potential.

- Electrostatic potential maps : Highlight nucleophilic regions (e.g., imino nitrogen) for electrophilic attack .

- Reactivity indices : Fukui functions identify sites prone to oxidation or reduction, guiding derivatization strategies .

Basic: What in vitro assays are suitable for evaluating antimicrobial activity?

Answer:

- Agar dilution/MIC assays : Test against Staphylococcus aureus or Escherichia coli with concentrations ranging 1–256 µg/mL.

- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only blanks.

- Data interpretation : MIC ≤ 64 µg/mL suggests promising activity .

Advanced: How can researchers address contradictions in reported biological activities?

Answer:

- Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and incubation conditions (pH, temperature).

- SAR studies : Modify substituents (e.g., 4-methyl vs. nitro groups) to isolate activity contributors .

- Meta-analysis : Compare datasets across studies using tools like RevMan to identify confounding variables (e.g., solvent polarity) .

Basic: What chromatographic methods ensure purity during synthesis?

Answer:

- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) for monitoring. Rf ~0.4–0.6 indicates product.

- HPLC : C18 columns with acetonitrile/water (70:30) at 1 mL/min. Purity ≥95% by peak integration .

Advanced: How do structural modifications influence anti-inflammatory activity?

Answer:

- Substituent effects : Electron-withdrawing groups (e.g., –NO2) enhance COX-2 inhibition, while bulky groups reduce bioavailability.

- Docking studies : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). Lower binding energy (ΔG ≤ −8 kcal/mol) correlates with potency .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste disposal : Neutralize with 10% NaOH before incineration .

Advanced: Can molecular dynamics (MD) simulations predict stability in biological environments?

Answer:

- Simulation setup : Run 100 ns MD in GROMACS with SPC water model.

- Key metrics : Root-mean-square deviation (RMSD) ≤ 2 Å indicates stable protein-ligand complexes.

- Solvent accessibility : High hydration of the thiazolidinone ring may reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.